molecular formula C10H16N2O2S B031986 4-amino-N-tert-butylbenzenesulfonamide CAS No. 209917-48-6

4-amino-N-tert-butylbenzenesulfonamide

Cat. No. B031986
M. Wt: 228.31 g/mol
InChI Key: XEJAJZSTMLRDKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-amino-N-tert-butylbenzenesulfonamide involves various organic reactions. For example, 4-Amino-N-(2-hydroxy-4-pentadecylbenzenesulfonamide) was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in the presence of acetic acid in ethanol, showcasing a typical procedure for synthesizing sulfonamide derivatives (Naganagowda & Petsom, 2011).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is typically confirmed through advanced spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and mass spectral analysis. This comprehensive approach ensures the accurate determination of chemical structures and functional groups present in the molecule, as demonstrated in the synthesis and characterization studies (Naganagowda & Petsom, 2011).

Chemical Reactions and Properties

Sulfonamide compounds engage in a variety of chemical reactions, reflecting their reactivity and functional group transformations. The synthesis of 2-aminobenzenesulfonamide-containing cyclononyne, for instance, is achieved starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol via Mitsunobu and Nicholas reactions, indicating the adjustable reactivity of the alkyne group in click reactions (Kaneda, Naruse, & Yamamoto, 2017).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in material science and organic synthesis. Studies often focus on these attributes to evaluate the compound's potential in various scientific applications, although specific details on 4-amino-N-tert-butylbenzenesulfonamide's physical properties require further research within the provided sources.

Chemical Properties Analysis

Chemical properties, including reactivity towards other chemical species, acidity or basicity, and stability, are fundamental aspects of 4-amino-N-tert-butylbenzenesulfonamide research. Theoretical calculations and experimental investigations offer insights into the molecule's behavior in chemical reactions and its interactions with other molecules. For example, quantum-chemical calculations have been applied to similar sulfonamide compounds for defining their optimized state, predicting free energy, and identifying molecular orbitals participating in spectrum formation (Sun Peiming et al., 2022).

Scientific Research Applications

Catalytic Applications

4-tert-Butylbenzenesulfonamide is utilized as a substituent in the design of catalytic compounds, such as iron phthalocyanine, which demonstrates remarkable stability and efficiency in the oxidation of olefins. For instance, it catalyzes the oxidation of cyclohexene to 2-cyclohexen-1-one using hydrogen peroxide, showcasing its potential as an oxidation catalyst with significant solubility and stability properties (Işci et al., 2014).

Pharmacological Research

In pharmacological studies, derivatives of 4-amino-N-tert-butylbenzenesulfonamide have been explored for their potential medical applications. For example, compounds derived from this chemical structure have been tested for their anti-HIV activity, demonstrating promising results as potential anti-HIV agents with specific derivatives showing effectiveness in inhibiting HIV-1 with minimal cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

Material Science

In the field of material science, 4-amino-N-tert-butylbenzenesulfonamide is involved in the synthesis of novel polymers. For instance, it is used in creating polyamides with high thermal stability and solubility, contributing to advancements in the development of materials with specific desirable properties like low dielectric constants and high thermal resistance (Hsiao et al., 2000).

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

4-amino-N-tert-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJAJZSTMLRDKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356780
Record name 4-amino-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-tert-butylbenzenesulfonamide

CAS RN

209917-48-6
Record name 4-Amino-N-(1,1-dimethylethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209917-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-amino-N-tert-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-N-(terc-butyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.213.731
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of N-tert-butyl-4-nitrobenzenesulfonamide (10.0 g, 39 mmol) in EtOH (100 mL) is stirred for 48 h under a H2 atmosphere in the presence of 10% Pd/C (1.50 g). The resulting mixture is filtered and concentrated to give the desired product as a slightly-coloured solid (8.7 g, yield: 98%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

A solution of 4-acetylamino-N-tert-butylbenzenesulfonamide (8.0 g, 29.6 mmol), KOH (8.30 g, 148 mmol), H2O (6 mL) and MeOH (24 mL) is heated at 100° C. for 2 h. H2O (24 mL) is added and the mixture is heated for two more hours. It is allowed to cool, H2O is added and it is brought to pH 8 with 1N HCl. It is then extracted with EtOAc, dried over Na2SO4 and the solvent is removed, to give 6.0 g of the product as a white solid (yield: 89%).
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
8.3 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Four
Yield
89%

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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